Cas no 2034458-76-7 (N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine)

N-{1-[4-(1H-Pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyrimidin-2-amine is a structurally distinct small molecule featuring a pyrimidine core linked to an azetidine ring via a sulfonamide bridge, with a pyrazole substituent on the phenyl ring. This compound exhibits potential as a versatile intermediate or pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors or GPCR-targeted therapeutics. Its rigid, heterocyclic framework enhances binding specificity, while the sulfonamide moiety improves solubility and bioavailability. The presence of multiple nitrogen atoms allows for diverse hydrogen-bonding interactions, making it valuable for structure-activity relationship studies. Suitable for research applications in drug discovery and biochemical probing.
N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine structure
2034458-76-7 structure
Product Name:N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine
CAS No:2034458-76-7
MF:C16H16N6O2S
MW:356.402240753174
CID:5874689
PubChem ID:119103830
Update Time:2025-10-22

N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine
    • 2034458-76-7
    • F6550-4884
    • N-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
    • N-[1-(4-pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]pyrimidin-2-amine
    • N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyrimidin-2-amine
    • AKOS026696705
    • Inchi: 1S/C16H16N6O2S/c23-25(24,15-5-3-14(4-6-15)22-10-2-9-19-22)21-11-13(12-21)20-16-17-7-1-8-18-16/h1-10,13H,11-12H2,(H,17,18,20)
    • InChI Key: CAKAJQFSJYXJFQ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N1C=CC=N1)(N1CC(C1)NC1N=CC=CN=1)(=O)=O

Computed Properties

  • Exact Mass: 356.10554495g/mol
  • Monoisotopic Mass: 356.10554495g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 533
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 101Ų

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N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine Related Literature

Additional information on N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine

N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine: A Promising Compound in Medicinal Chemistry

N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine (CAS No. 2034458-76-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has shown promising results in various preclinical studies, particularly in the areas of anti-inflammatory and anti-cancer activities. This article aims to provide a comprehensive overview of the compound, including its chemical structure, biological activities, and potential therapeutic applications.

The chemical structure of N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine is notable for its combination of a pyrimidine core and a substituted azetidine ring. The presence of the 1H-pyrazolyl group and the benzenesulfonyl moiety adds to the complexity and functionality of the molecule. These structural elements are crucial for the compound's biological activities, as they contribute to its binding affinity and selectivity for specific targets.

Recent studies have highlighted the anti-inflammatory properties of N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine. In vitro assays have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is attributed to the compound's ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways. These findings suggest that N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine could be a valuable candidate for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amine has also shown promising anti-cancer activities. Preclinical studies have reported that this compound exhibits potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Mechanistic investigations have revealed that N-{1-4-(1H-pyrazol-1-yl)benzenesulfonylazetidin-3-yl}pyrimidin-2-amnine induces apoptosis through the activation of caspase-dependent pathways and the disruption of mitochondrial function. Furthermore, it has been shown to inhibit cell proliferation by targeting key cell cycle regulatory proteins such as cyclin D1 and CDK4/6.

The pharmacokinetic properties of N-{1-4-(1H-pyrazol-1-y l)benzenesulfonylazetidin -3 - y l} pyrimi din - 2 - amine have also been extensively studied. In animal models, this compound exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it suitable for further development as an oral therapeutic agent. Additionally, it has been shown to have low toxicity and minimal side effects at therapeutic doses, which is a crucial factor for its potential clinical application.

The potential therapeutic applications of N-{1 - 4 -( 1 H - pyrazol - 1 - y l ) benzenesu lfonyla zet id in - 3 - y l } py rim id in - 2 - amine are not limited to inflammation and cancer. Recent research has explored its potential in other disease areas such as neurodegenerative disorders and metabolic diseases. For instance, preliminary studies have indicated that this compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in models of Alzheimer's disease. Similarly, it has shown promise in improving insulin sensitivity and glucose metabolism in models of type 2 diabetes.

In conclusion, N-{1 - 4 -( 1 H - pyrazol - 1 - y l ) benzenesu lfonyla zet id in - 3 - y l } py rim id in - 2 - amine (CAS No. 2034458 -76 -7) is a multifaceted compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive candidate for further drug development. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field of medicinal chemistry.

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